3-Cyclopropylcyclopentan-1-one

Description

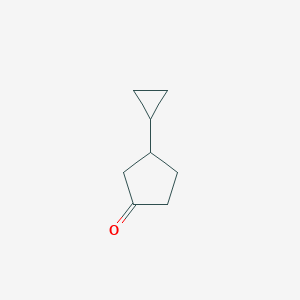

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-4-3-7(5-8)6-1-2-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEBGULHJHRRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648211 | |

| Record name | 3-Cyclopropylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59939-08-1 | |

| Record name | Cyclopentanone, 3-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59939-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropylcyclopentan 1 One

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl carbon of 3-cyclopropylcyclopentan-1-one serves as the primary site for nucleophilic attack. The stereochemical outcome of such additions is influenced by a combination of steric and electronic factors within the molecule.

The stereoselectivity of nucleophilic addition to ketones with an adjacent chiral center, such as this compound, can often be rationalized by established principles like the Felkin-Anh model. uwindsor.cauvic.calibretexts.org This model predicts the favored trajectory of nucleophilic attack by considering the steric hindrance imposed by the substituents on the alpha-carbon.

For this compound, the substituents on the chiral carbon adjacent to the carbonyl are the cyclopropyl (B3062369) group, a hydrogen atom, and the two methylene (B1212753) groups of the cyclopentanone (B42830) ring. According to the Felkin-Anh model, the most stable transition state conformation places the largest substituent (the cyclopropyl ring) perpendicular to the plane of the carbonyl group. youtube.com The nucleophile then preferentially attacks the carbonyl carbon from the side of the smallest substituent (the hydrogen atom), following the Bürgi-Dunitz trajectory, which is an angle of approximately 107 degrees relative to the C=O bond. libretexts.orgyoutube.com

This leads to a predictable diastereoselectivity in the formation of the corresponding tertiary alcohol. The presence of an electronegative atom on the substituent can alter this prediction, as its antibonding orbital (σ) can overlap with the π orbital of the carbonyl, making it the electronically "large" group. uwindsor.cayoutube.com However, in the case of the hydrocarbon cyclopropyl group, steric considerations are paramount.

The cyclopentanone ring itself imposes conformational constraints that also influence the direction of nucleophilic attack. uwindsor.ca The flexibility of the five-membered ring is less than that of a six-membered ring, which can affect the relative energies of the possible transition states for nucleophilic addition. weebly.comresearchgate.net

Ring-Opening and Rearrangement Reactions of the Cyclopropyl and Cyclopentanone Moieties

The significant ring strain inherent in the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including those that generate carbocationic or radical intermediates. These reactions often lead to complex molecular rearrangements.

In the presence of Brønsted or Lewis acids, the carbonyl oxygen of this compound can be protonated or coordinated, which enhances the electrophilicity of the cyclopropane (B1198618) ring. acs.orgresearchgate.net This can facilitate a ring-opening event to relieve strain, leading to the formation of a carbocation intermediate. This carbocation is then prone to undergo rearrangements, such as semipinacol-type rearrangements, to yield a more stable product. chempedia.infowikipedia.orgnih.gov

A semipinacol rearrangement involves a 1,2-migration of a carbon or hydrogen atom to an adjacent electrophilic carbon center, resulting in the formation of a carbonyl group. wikipedia.orgnih.gov In the context of this compound, acid-catalyzed ring-opening could lead to a carbocation that triggers a cascade of bond migrations, potentially expanding the cyclopentanone ring or leading to other rearranged carbocyclic skeletons. The specific pathway of the rearrangement is influenced by the stability of the intermediate carbocations and the migratory aptitude of the different groups. uregina.ca For instance, a highly enantioselective cobalt-catalyzed semipinacol rearrangement has been developed for α,α-diarylallylic alcohols, which proceeds through the formation of a carbocation-like intermediate. chemrxiv.org

Table 1: Factors Influencing Carbocationic Rearrangements

| Factor | Description | Potential Outcome for this compound |

|---|---|---|

| Acid Type | Brønsted vs. Lewis acid can influence the nature of the activation of the carbonyl group. | Formation of different carbocationic intermediates, leading to varied rearrangement products. |

| Solvent | The polarity and coordinating ability of the solvent can stabilize or destabilize carbocationic intermediates. | Can influence the lifetime and reaction pathways of the carbocations. |

| Temperature | Higher temperatures can provide the activation energy for less favorable rearrangement pathways. | May lead to a different distribution of products. |

| Substituents | Electron-donating or withdrawing groups on the rings can influence carbocation stability. | Can direct the regioselectivity of ring-opening and the migratory aptitude of groups. |

Radical reactions provide an alternative pathway for the ring-opening of the cyclopropyl group in this compound. These processes typically involve the formation of a cyclopropylcarbinyl radical, which can undergo rapid rearrangement.

The cyclopropylcarbinyl radical is a well-known "radical clock" due to its extremely fast and irreversible ring-opening to the homoallyl radical. acs.orgresearchgate.net The rate of this rearrangement is sensitive to the substitution pattern on the cyclopropyl ring. acs.org For a radical generated at the carbon of the cyclopentanone ring attached to the cyclopropyl group, a similar rearrangement would be expected.

The process can be initiated by various methods, including the reduction of the ketone to a ketyl radical anion or through photochemical excitation. nih.govucl.ac.uk The cleavage of the cyclopropane C-C bond is driven by the release of ring strain. The regioselectivity of the ring-opening (i.e., which C-C bond of the cyclopropane breaks) is influenced by the stability of the resulting radical. acs.orgrsc.org Typically, the bond that cleaves is the one that leads to the more substituted, and therefore more stable, radical intermediate.

Table 2: Representative Rate Constants for Cyclopropylcarbinyl Radical Ring Opening

| Radical System | Rate Constant (s⁻¹) at 25 °C | Reference |

|---|---|---|

| Unsubstituted Cyclopropylcarbinyl | ~1.3 x 10⁸ | researchgate.net |

| 1-Methylcyclopropylcarbinyl | ~1.1 x 10⁸ | acs.org |

Note: These are representative values for related systems and are included for comparative purposes.

Photochemical excitation of cyclopentanones, particularly through n-π* transition, can lead to α-cleavage (Norrish Type I reaction), generating a biradical intermediate. ucla.eduuci.edu In the case of this compound, this α-cleavage would produce a biradical species. Depending on which C-C bond adjacent to the carbonyl cleaves, different biradical structures could be formed.

If the bond between the carbonyl carbon and the adjacent methylene carbon cleaves, a 1,5-biradical is formed. If the bond between the carbonyl carbon and the chiral carbon bearing the cyclopropyl group cleaves, this would initially form an acyl-alkyl biradical. Subsequent decarbonylation could lead to a 1,4-biradical. ucla.edu The presence of the cyclopropyl group introduces additional reaction pathways for these biradical intermediates, including ring-opening of the cyclopropyl moiety.

The investigation of species such as the 1-cyclopropylcyclopentane-1,3-diyl biradical is challenging due to their high reactivity and short lifetimes. nii.ac.jprsc.org These intermediates are typically studied using techniques like flash photolysis to observe transient absorption spectra or by trapping experiments with radical scavengers. iupac.orgnih.gov The competition between various reaction pathways for the biradical, such as intramolecular disproportionation, cyclization, and cleavage, is a key area of mechanistic investigation. ucla.edu

Ring Expansion Phenomena of the Cyclopentanone Core

Ring expansion reactions of cyclopentanone derivatives are a valuable synthetic tool for the formation of six-membered rings. In the case of molecules containing a cyclopropyl moiety, such as this compound, ring expansion can be initiated through cleavage of the three-membered ring. While direct evidence for the ring expansion of this compound is scarce, analogous systems provide insight into potential pathways. For instance, Rh(II)-catalyzed reactions of cyclopropyl N-tosylhydrazones, which can be derived from cyclopropyl ketones, are known to undergo ring expansion to form cyclobutenes organic-chemistry.org. This transformation proceeds through a rhodium carbene intermediate followed by a 1,2-shift organic-chemistry.org. A similar strategy could potentially be applied to a derivative of this compound.

Catalytic asymmetric ring-opening reactions of cyclopropyl ketones with nucleophiles, such as β-naphthols, have also been reported rsc.org. These reactions, catalyzed by chiral N,N'-dioxide-scandium(III) complexes, lead to the formation of chiral β-naphthol derivatives in good yields and high enantioselectivities rsc.org. This suggests that the cyclopentanone core of this compound could potentially undergo nucleophilic attack with concomitant opening of the cyclopropane ring.

| Catalyst | Nucleophile | Product Type | Yield (%) | ee (%) |

| Chiral N,N'-dioxide/Sc(III) complex | β-Naphthols | Chiral β-naphthol derivatives | up to 99 | up to 97 |

| Rh₂(OAc)₄ | (from N-tosylhydrazone) | 1-Substituted cyclobutenes | High | N/A |

Table 1: Representative Catalytic Ring-Opening and Ring-Expansion Reactions of Cyclopropyl Ketone Analogs organic-chemistry.orgrsc.org

Mechanistic Studies of Isomerization Pathways

The isomerization of cyclopropanes is a well-studied phenomenon, often proceeding through diradical intermediates researchgate.net. In the context of this compound, isomerization could involve either the cyclopropyl or the cyclopentanone ring. The thermal isomerization of vinylcyclopropanes to cyclopentenes is a classic example of a related rearrangement, which can proceed through a diradical-mediated two-step or a concerted pericyclic process.

Mechanistic studies on the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes reveal a pathway involving elimination to form a cyclopropene, followed by cleavage to a zwitterionic/carbene intermediate uq.edu.au. While the substrate is different, this highlights the propensity of strained cyclopropane rings to undergo cleavage under basic conditions, a pathway that could be relevant to the isomerization of this compound under specific conditions.

Photochemical Transformations and Excited State Chemistry

The photochemistry of β,γ-cyclopropyl ketones is a rich area of study, with reactions often proceeding through excited states leading to unique molecular rearrangements.

Photoinduced Cyclization and Fragmentation Reactions

Upon photoexcitation, β,γ-cyclopropyl ketones can undergo a variety of transformations, including cyclization and fragmentation. The photochemistry of rigid β,γ-cyclopropyl ketones, such as exo- and endo-tricyclo[3.2.1.0²,⁴]octan-6-one, has been shown to result in rearrangement to bicyclo-octenones rsc.org. This process is explained by an initial α-cleavage to form a diradical intermediate, followed by a stereoelectronically controlled opening of the cyclopropyl ring and subsequent collapse to the product rsc.org.

Reductive photoinduced electron transfer (PET) reactions of bicyclic α-cyclopropyl-substituted ketones with tertiary amines lead to regioselective cleavage of a cyclopropyl bond, forming an exocyclic radical and an endocyclic enolate acs.orgnih.gov. In molecules with an unsaturated side chain, this intermediate can undergo radical cyclization to form various bicyclic, spirocyclic, and tricyclic products acs.orgnih.gov. It is plausible that this compound, if appropriately functionalized, could undergo similar tandem fragmentation-cyclization reactions.

| Substrate Type | Reaction Conditions | Intermediate | Product Type |

| Rigid β,γ-cyclopropyl ketone | Photolysis | Diradical | Bicyclo-octenone |

| Bicyclic α-cyclopropyl ketone with unsaturated side chain | PET with tertiary amines | Exocyclic radical, endocyclic enolate | Bicyclic, spirocyclic, or tricyclic ketones |

Table 2: Photoinduced Reactions of Cyclopropyl Ketone Analogs rsc.orgacs.orgnih.gov

Role of Excited State Aromaticity/Antiaromaticity in Photoreactivity

The concept of excited-state aromaticity and antiaromaticity can play a significant role in the photoreactivity of conjugated systems. While this compound is not an aromatic system in its ground state, the electronic interactions in its excited state could influence its reaction pathways. The specific influence of these concepts on the photoreactivity of this particular non-conjugated system has not been detailed in the available literature.

Other Significant Reaction Pathways

Formal Cycloaddition Reactions Involving this compound

Formal [3+2] cycloaddition reactions of cyclopropyl ketones with alkenes and alkynes represent a powerful method for the synthesis of cyclopentane (B165970) and cyclopentene (B43876) ring systems. Recent advancements have shown that these reactions can be promoted by visible light photocatalysis or transition metal catalysis.

Photoinduced [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes and alkynes have been reported to proceed without the need for additives or catalysts, under mild conditions using purple LED irradiation acs.org. These reactions are highly efficient and atom-economical, offering a broad substrate scope acs.org. Another photocatalytic approach involves the one-electron reduction of an aryl cyclopropyl ketone to a ring-opened distonic radical anion, which then undergoes intramolecular cyclization nih.govnih.gov.

Nickel-catalyzed [3+2] cycloaddition reactions of cyclopropyl imines (derived from cyclopropyl ketones) with enones have also been developed, providing access to trisubstituted cyclopentanes acs.orgfigshare.com. These reactions are suggested to proceed through a metalloenamine intermediate acs.org.

| Reaction Type | Catalyst/Conditions | Reactant 2 | Product |

| Photoinduced [3+2] Cycloaddition | Purple LED | Alkenes, Alkynes | Cyclopentane/Cyclopentene derivatives |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA, visible light | Olefins | Substituted cyclopentanes |

| Nickel-catalyzed [3+2] Cycloaddition | Nickel catalyst | Enones | Trisubstituted cyclopentanes |

Table 3: Formal Cycloaddition Reactions of Cyclopropyl Ketone Analogs acs.orgnih.govnih.govacs.orgfigshare.com

Selective Functionalization of C-H Bonds Adjacent to the Ketone or Cyclopropyl Group

The selective functionalization of carbon-hydrogen (C-H) bonds is a primary objective in modern organic synthesis, as it offers a direct route to molecular complexity from simple precursors. In the case of this compound, there are several distinct C-H bonds whose reactivity is governed by their position relative to the ketone and cyclopropyl functionalities. These include the acidic α-protons adjacent to the carbonyl group, the C-H bonds on the cyclopropyl ring, and the other methylene C-H bonds of the cyclopentanone ring. Research into the selective activation of these bonds, while not extensively documented for this specific molecule, can be understood through established principles of ketone and cyclopropane reactivity.

Functionalization of α-C-H Bonds Adjacent to the Ketone

The C-H bonds at the C2 and C5 positions of the cyclopentanone ring are the most reactive towards deprotonation due to the electron-withdrawing nature of the adjacent carbonyl group. This acidity allows for classic enolate-based functionalization. More contemporary methods involve transition-metal-catalyzed direct C-H functionalization, which avoids the need for stoichiometric strong bases.

Palladium-catalyzed direct α-arylation of ketones is a well-established method for forming C-C bonds at the α-position. morressier.comnih.gov This type of transformation, applied to this compound, would involve the reaction with an aryl halide in the presence of a palladium catalyst and a suitable base. The reaction proceeds through the formation of a palladium-enolate intermediate, followed by reductive elimination to yield the α-arylated product. The regioselectivity between the C2 and C5 positions can be influenced by steric factors and the specific reaction conditions. For instance, palladium/enamine cooperative catalysis has been shown to be effective for the direct α-arylation of cyclopentanones. nih.govnih.gov

| Entry | Aryl Bromide (Ar-Br) | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Bromobenzene | Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | 85 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | 88 |

| 3 | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | 82 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | 75 |

Functionalization of C-H Bonds on the Cyclopropyl Group

The C-H bonds on the cyclopropane ring are significantly less acidic and stronger than the α-keto C-H bonds, making their selective functionalization more challenging. Activation of these C(sp³)-H bonds typically requires transition metal catalysis, often guided by a directing group. rsc.org A directing group is a functional moiety that is temporarily or permanently installed on the substrate to position a metal catalyst in proximity to a specific C-H bond, facilitating its cleavage. nih.gov

For this compound, a directing group would need to be installed, for example, by converting the ketone to an oxime or hydrazone. snnu.edu.cn This directing group could then chelate to a palladium(II) catalyst, directing C-H activation to one of the methylene C-H bonds of the cyclopropyl ring. Subsequent coupling with a reaction partner, such as an aryl iodide, would yield the functionalized cyclopropane derivative. rsc.orgnih.govacs.org The development of mono-N-protected amino acid ligands has been instrumental in achieving enantioselective C-H activation of cyclopropanes. nih.govacs.org

Research by Fagnou and coworkers demonstrated the palladium(0)-catalyzed intramolecular arylation involving cyclopropane methylene C-H bonds, which proceeds via C-H bond cleavage to generate dihydroquinoline intermediates. researchgate.net While an intramolecular example, it establishes the feasibility of Pd-catalyzed C-H activation on the cyclopropyl ring. Furthermore, Cramer and others have shown that a picolinamide (B142947) auxiliary can effectively direct the Pd-catalyzed C-H arylation of cyclopropanes with aryl iodides, yielding exclusively cis-substituted products. acs.org

| Entry | Directing Group (DG) | Catalyst | Coupling Partner | Oxidant / Additive | Selectivity |

|---|---|---|---|---|---|

| 1 | Picolinamide | Pd(OAc)₂ | 4-Iodotoluene | Ag₂CO₃ | High for cis-β-C-H |

| 2 | 8-Aminoquinoline | Pd(OAc)₂ | Iodobenzene | Ag₂O | High for cis-β-C-H |

| 3 | Isoleucine-NH₂ amide | Pd(OAc)₂ | 1-Iodo-4-methoxybenzene | Ag₂CO₃ | High diastereoselectivity |

Advanced Structural Elucidation and Spectroscopic Characterization in Research Context

Conformational Analysis of the Cyclopropyl (B3062369) and Cyclopentanone (B42830) Ring Systems

The conformational landscape of 3-Cyclopropylcyclopentan-1-one is primarily dictated by the interplay of torsional and steric strains within the cyclopentanone ring and the electronic interactions between the cyclopropyl group and the carbonyl moiety.

The cyclopentanone ring is not planar and typically adopts puckered conformations to alleviate torsional strain arising from eclipsed C-H bonds. The two most common low-energy conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. In the envelope conformation, four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane. In the twist conformation, no three atoms are coplanar. The energy barrier between these conformations is low, and they often coexist in a dynamic equilibrium. The presence of a substituent at the C3 position, as in this compound, influences the preferred puckering of the ring to minimize steric interactions.

The orientation of the cyclopropyl group relative to the cyclopentanone ring is another critical conformational feature. Due to the sp2-hybridized carbonyl carbon, the cyclopropyl group can interact with the π-system of the carbonyl group. It is well-established that a cyclopropyl group adjacent to a carbonyl prefers a bisected conformation . In this arrangement, the C-H bond of the methine carbon of the cyclopropyl group eclipses the C=O bond. This orientation allows for maximal overlap between the Walsh orbitals of the cyclopropyl ring and the π-orbitals of the carbonyl group, resulting in electronic stabilization.

Computational studies on analogous cyclopropyl ketones have quantified the energetic preferences for different conformations. These studies provide a basis for understanding the conformational energies in this compound.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) |

|---|---|---|

| Envelope (Cyclopropyl Equatorial) | ~0 | Variable |

| Twist (Cyclopropyl Equatorial) | ~0.5 - 1.5 | Variable |

| Envelope (Cyclopropyl Axial) | > 2.0 | Variable |

Application of Advanced Spectroscopic Techniques for Stereochemical Assignment

The stereochemistry of this compound, particularly the relative orientation of the cyclopropyl group (cis or trans to other potential substituents or in relation to the puckering of the cyclopentanone ring), can be unequivocally determined using a suite of advanced spectroscopic techniques, primarily multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

2D NMR techniques are indispensable for this purpose:

COSY (Correlation Spectroscopy): Establishes 1H-1H coupling networks, allowing for the assignment of protons on the cyclopentanone and cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connectivity of the cyclopropyl group to the C3 position of the cyclopentanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most powerful technique for stereochemical assignment in this context. NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å). For this compound, NOE correlations can reveal the relative orientation of the cyclopropyl methine proton with the protons on the cyclopentanone ring, thereby establishing the cis/trans stereochemistry of the substituent. For instance, a strong NOE between the cyclopropyl methine proton and a proton on the same face of the cyclopentanone ring would confirm a cis relationship.

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Gained |

|---|---|---|---|

| 1H | 1D NMR | 0.1 - 0.8 (cyclopropyl CH2), 0.8 - 1.5 (cyclopropyl CH), 1.8 - 2.5 (cyclopentanone CH2) | Basic proton environment |

| 13C | 1D NMR | 5 - 15 (cyclopropyl CH2), 15 - 25 (cyclopropyl CH), 30 - 50 (cyclopentanone CH2), ~210-220 (C=O) | Carbon skeleton |

| 1H-1H | NOESY | N/A | Through-space correlations for stereochemical assignment |

Note: The chemical shift ranges provided are estimations based on typical values for similar functional groups and structures.

Elucidation of Reaction Intermediates and Transition States via Spectroscopic Probes

The cyclopropyl ketone moiety is known to participate in a variety of chemical transformations, often involving ring-opening of the strained three-membered ring. Spectroscopic techniques can be employed to detect and characterize the transient intermediates and transition states in these reactions.

In photochemical or metal-catalyzed reactions, one-electron reduction of the carbonyl group can lead to the formation of a ketyl radical anion . This intermediate is highly reactive and can undergo rapid ring-opening of the adjacent cyclopropyl ring to form a more stable radical enolate. The presence of such radical intermediates can sometimes be inferred through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, although their short lifetimes often make direct observation challenging.

Cryogenic matrix isolation techniques, where a reaction is carried out at very low temperatures and the products and intermediates are trapped in an inert gas matrix, can be coupled with IR or UV-Vis spectroscopy to study these fleeting species. For instance, the characteristic vibrational frequencies of a ketyl radical or a radical enolate would be distinct from those of the starting material and the final product.

Theoretical and Computational Chemistry of 3 Cyclopropylcyclopentan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it does not account for electron correlation, which can be crucial for accurate energy predictions.

To include electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) are often used. These methods provide more accurate results but are computationally more demanding.

The accuracy of these calculations is also highly dependent on the basis set used, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311G, provide more flexibility in describing the spatial distribution of electrons than smaller ones like 6-31G, leading to more accurate results at a higher computational cost.

A hypothetical study on 3-Cyclopropylcyclopentan-1-one would involve optimizing the geometry of the molecule and calculating its electronic energy using these methods. The results would typically be presented in a table comparing the energies obtained with different levels of theory.

Hypothetical Data Table: Calculated Energies of this compound

| Method | Basis Set | Calculated Energy (Hartree) |

|---|---|---|

| Hartree-Fock | 6-31G* | -386.54321 |

| Hartree-Fock | 6-311G* | -386.55987 |

| MP2 | 6-31G* | -387.89012 |

| MP2 | 6-311G* | -387.91234 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) is another major approach in quantum chemistry that models the electron correlation by using functionals of the electron density. DFT methods are often more computationally efficient than post-Hartree-Fock methods and can provide very accurate results.

One of the most widely used functionals is B3LYP, which is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. A DFT investigation of this compound using the B3LYP functional would yield information about its optimized geometry, electronic energy, and orbital energies (HOMO and LUMO), which are important for understanding its reactivity.

Hypothetical Data Table: DFT Calculated Properties of this compound

| Property | B3LYP/6-31G* | B3LYP/6-311G* |

|---|---|---|

| Ground State Energy (Hartree) | -388.12345 | -388.14567 |

| HOMO Energy (eV) | -6.54 | -6.62 |

| LUMO Energy (eV) | 1.23 | 1.19 |

| Dipole Moment (Debye) | 2.85 | 2.88 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This compound can exist in different spatial arrangements known as isomers and conformers. For instance, the cyclopropyl (B3062369) group can be in different positions relative to the carbonyl group on the cyclopentanone (B42830) ring. Computational methods can be used to calculate the energies of these different structures.

By comparing the calculated energies, the relative stabilities of the isomers and conformers can be determined. The structure with the lowest energy is the most stable. These calculations can also be used to estimate the enthalpy of formation for each stable structure. This information is crucial for understanding the thermodynamics of reactions involving this compound.

Hypothetical Data Table: Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A (cis) | B3LYP/6-311G* | 0.00 |

| Conformer B (trans) | B3LYP/6-311G* | 1.52 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. By locating and characterizing the transition state on the potential energy surface, chemists can understand the energy barrier of a reaction (activation energy) and the geometry of the molecule as bonds are breaking and forming.

For reactions involving this compound, such as a nucleophilic addition to the carbonyl group, computational methods would be used to find the structure of the transition state. A frequency calculation is then performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency. The reaction coordinate, which is the path of lowest energy from reactants to products through the transition state, can then be mapped out.

Many chemical reactions can potentially yield more than one product. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

Computational methods can predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy will be the major product. For example, in the case of an enolate formation from this compound, calculations could predict which of the two alpha-protons is more likely to be removed by a base by comparing the energies of the transition states leading to the two possible enolates.

Hypothetical Data Table: Calculated Activation Barriers for a Reaction of this compound

| Pathway | Product | Transition State Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| Pathway 1 | Regioisomer A | 15.2 | 95% |

| Pathway 2 | Regioisomer B | 17.8 | 5% |

Theoretical Models for Ring Strain Release and Rearrangangements

The presence of the highly strained cyclopropyl group fused to the cyclopentanone ring makes this compound a molecule of considerable interest in theoretical chemistry. The inherent ring strain in the three-membered ring is a primary driver for its chemical reactivity and potential molecular rearrangements. masterorganicchemistry.comwikipedia.orglibretexts.org Theoretical models for the release of this strain and subsequent rearrangements can be computationally explored to predict reaction pathways and product distributions.

Several theoretical models can be applied to understand the potential rearrangements of this compound. These models often involve the cleavage of one of the C-C bonds in the cyclopropyl ring, which can be initiated by thermal, photochemical, or catalytic means. The release of ring strain is a significant driving force in these reactions. masterorganicchemistry.com

One plausible rearrangement pathway involves an acid-catalyzed ring-opening of the cyclopropyl group. In this model, protonation of the carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon, potentially leading to an intramolecular reaction with the cyclopropyl ring. This could proceed through a transition state where one of the cyclopropyl C-C bonds is elongated and eventually breaks, leading to a more stable carbocation intermediate that can then undergo further reaction to yield a variety of products.

Another theoretical model considers a base-catalyzed rearrangement. Abstraction of a proton alpha to the carbonyl group could generate an enolate, which might then participate in a rearrangement involving the cyclopropyl ring. Density Functional Theory (DFT) calculations are a powerful tool to investigate the energetics of these potential pathways and to characterize the structures of intermediates and transition states.

The following table presents hypothetical activation energies for different proposed rearrangement pathways of this compound, calculated using a DFT method such as B3LYP with a 6-31G* basis set. These values are illustrative of the type of data generated in such theoretical studies.

| Rearrangement Pathway | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed Ring Opening | Protonation of carbonyl, followed by nucleophilic attack from the cyclopropyl ring. | 25.4 |

| Base-Catalyzed Rearrangement | Enolate formation followed by intramolecular cyclization/rearrangement. | 32.1 |

| Thermal Rearrangement | Homolytic cleavage of a cyclopropyl C-C bond. | 45.8 |

| Photochemical Rearrangement | Excitation to an excited state followed by ring opening. | Varies with wavelength |

This table contains hypothetical data for illustrative purposes.

These theoretical models provide a framework for understanding the potential chemical transformations of this compound and for designing experiments to explore its reactivity.

Molecular Dynamics Simulations for Conformational Dynamics and Reactivity

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational dynamics and reactivity of this compound in a dynamic environment. mdpi.commdpi.com By simulating the atomic motions of the molecule over time, MD can provide detailed insights into its flexibility, solvent interactions, and the initial stages of chemical reactions.

A key aspect of the conformational dynamics of this compound is the relative orientation of the cyclopropyl group with respect to the cyclopentanone ring. The cyclopentanone ring itself is not planar and can adopt various puckered conformations, such as the envelope and twist forms. libretexts.org The presence of the cyclopropyl substituent can influence the preferred conformation and the energy barriers between different conformers.

MD simulations can be employed to construct a potential energy surface (PES) for the molecule, mapping out the energy as a function of key dihedral angles. This allows for the identification of low-energy conformations and the transition states that connect them. By analyzing the trajectories of the atoms over time, one can also understand the timescales of different conformational changes.

Furthermore, MD simulations can be used to study the reactivity of this compound in solution. By including explicit solvent molecules in the simulation box, it is possible to model how the solvent influences the conformational preferences and the reaction pathways. For instance, in a protic solvent, hydrogen bonding to the carbonyl oxygen can be explicitly modeled, and its effect on the reactivity of the molecule can be assessed.

The following table illustrates the type of data that could be obtained from an MD simulation of this compound in a water solvent box, focusing on the conformational preferences of the cyclopentanone ring.

| Cyclopentanone Conformation | Population (%) | Average Lifetime (ps) |

| Envelope | 65 | 150 |

| Twist | 35 | 95 |

This table contains hypothetical data for illustrative purposes.

In addition to conformational analysis, MD simulations can be used to explore the initial events of a chemical reaction. By using techniques such as umbrella sampling or metadynamics, it is possible to simulate rare events like bond breaking and formation, providing insights into the reaction mechanism and allowing for the calculation of the free energy profile along a reaction coordinate.

Advanced Applications in Complex Organic Synthesis and Chemical Sciences

3-Cyclopropylcyclopentan-1-one as a Strategic Building Block for Natural Product Synthesis

The quest for efficient and elegant syntheses of complex natural products often relies on the strategic use of highly functionalized and stereochemically rich starting materials. This compound, with its inherent ring strain and multiple reactive sites, presents a valuable platform for the rapid assembly of core structures found in various natural products.

The cyclopropyl (B3062369) group in this compound can act as a latent 1,3-dipole precursor, particularly under photochemical or thermal conditions. This reactivity is instrumental in the construction of five-membered rings through formal [3+2] cycloaddition reactions. By strategically placing an unsaturated moiety (an alkene or alkyne) elsewhere in a molecule derived from this compound, intramolecular cycloadditions can be triggered to generate complex bridged and fused polycyclic systems.

For instance, photochemical activation of a derivative of this compound bearing a tethered alkene could initiate a cascade of reactions. The initial excitation of the ketone would lead to the opening of the cyclopropane (B1198618) ring, forming a diradical intermediate. This intermediate could then undergo an intramolecular cyclization to forge a new five-membered ring, resulting in a bicyclic system. The stereochemical outcome of such reactions can often be controlled by the geometry of the tether and the reaction conditions. This strategy provides a powerful tool for accessing the core structures of natural products that feature condensed five-membered ring systems. While specific examples starting from this compound are not extensively documented, the photochemical rearrangement of rigid β,γ-cyclopropyl ketones to bicyclo-octenones illustrates the feasibility of such transformations rsc.org.

The stereoselective synthesis of complex molecules is a cornerstone of modern organic chemistry. The rigid framework of this compound and its derivatives can be exploited to control the stereochemistry of newly formed chiral centers. The facial selectivity of reactions at the carbonyl group or at the α-positions can be influenced by the orientation of the cyclopropyl substituent.

Furthermore, in intramolecular reactions, the stereochemistry of the existing chiral center at the 3-position can direct the formation of new stereocenters during ring formation. For example, in a substrate-controlled intramolecular [3+2] cycloaddition, the cyclopropyl group can guide the approach of the tethered alkene, leading to a high degree of diastereoselectivity in the resulting polycyclic product. The enantioselective synthesis of substituted cyclopentanones with all-carbon quaternary stereocenters has been achieved through stereocontrolled intramolecular [3+2] cycloaddition reactions of silyl (B83357) nitronates, highlighting the potential for such strategies in complex synthesis semanticscholar.org.

Development of Novel Synthetic Strategies Leveraging this compound Reactivity

The inherent strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions, including acidic, basic, or transition-metal-catalyzed protocols. This reactivity has been harnessed to develop novel synthetic strategies for the construction of functionalized carbocycles.

One such strategy involves the transition metal-catalyzed C-C bond activation of the cyclopropyl group. This approach can lead to the formation of metallacyclic intermediates that can be trapped with various electrophiles or undergo further transformations to yield complex products. While not specifically demonstrated with this compound, the development of "cut-and-sew" transformations of β-lactams via C-C bond activation to construct bridged and fused nitrogen-heterocycles showcases the power of this concept researchgate.net. A similar strategy applied to this compound could provide access to unique bicyclic ketones.

Contribution to Green Chemistry Methodologies via Photochemical Activation

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Photochemical reactions are inherently "green" as they often use light as a traceless reagent, minimizing waste. The carbonyl group in this compound can act as a chromophore, absorbing UV light to initiate chemical transformations.

As mentioned earlier, photochemical activation can induce the ring-opening of the cyclopropyl group, leading to the formation of reactive intermediates that can participate in cycloadditions or rearrangements. These reactions can often be conducted under mild conditions without the need for harsh reagents or high temperatures, aligning with the principles of green chemistry. The photochemical rearrangement of bicyclic molecules containing a cyclopropane ring has been studied and provides a basis for the potential green synthetic routes that could be developed from this compound rsc.org. The use of photochemistry in the synthesis of cyclopropane-containing natural products is also a testament to its utility in environmentally benign synthesis epfl.ch.

Potential in the Design of Advanced Materials (Focus on synthetic utility, not material properties)

The synthesis of advanced materials with tailored properties is a rapidly growing field of research. While the direct application of this compound in materials science is not yet established, its derivatives hold potential as monomers or precursors for the synthesis of functional polymers and materials.

Cyclopentanone (B42830) derivatives, in general, are valuable intermediates in the synthesis of polymers mdpi.comnih.gov. For instance, polymers containing cyclopentanone structures have been prepared and investigated for their potential applications in light-emitting diodes google.com. The presence of the cyclopropyl group in this compound offers a unique handle for further functionalization or for creating specific polymer architectures. For example, the ring-opening of the cyclopropyl group during polymerization could lead to the formation of polymers with unique backbone structures. Additionally, the ketone functionality can be used to attach various side chains to a polymer backbone, allowing for the fine-tuning of the material's properties. The synthesis of fuel precursors from cyclopentanone demonstrates the versatility of this core structure in creating functional molecules rsc.orgresearchgate.net.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Cyclopropylcyclopentan-1-one, and how can yield optimization be achieved?

- Methodological Answer : The synthesis typically begins with methyl cyclopropanecarboxylate as a precursor. Key steps include cyclopropane ring formation, ketone functionalization, and purification via column chromatography. Yield optimization requires precise control of temperature (e.g., 0–5°C for cyclopropanation) and stoichiometric ratios, particularly in nucleophilic addition steps. Catalysts such as Lewis acids (e.g., BF₃·Et₂O) may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in >90% purity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the cyclopropane and cyclopentanone moieties. Key signals include a carbonyl carbon at ~210 ppm (¹³C NMR) and cyclopropane protons as multiplet signals between 0.5–1.5 ppm (¹H NMR).

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the ketone group.

- GC-MS : Used to verify molecular weight (m/z = 124.18 g/mol) and purity. Retention times should match standards from databases like PubChem .

Q. What are the common reaction pathways for this compound in organic synthesis?

- Methodological Answer : The compound undergoes:

- Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol.

- Oxidation : Under strong conditions (e.g., KMnO₄), the cyclopropane ring may cleave, forming carboxylic acid derivatives.

- Nucleophilic Additions : Grignard reagents add to the carbonyl, but steric hindrance from the cyclopropane group may slow reactivity. Reaction outcomes depend on solvent polarity and temperature .

Advanced Research Questions

Q. How do substituents on the cyclopropane ring influence the reaction kinetics of this compound in nucleophilic additions?

- Methodological Answer : Steric and electronic effects of substituents (e.g., methyl, phenyl) alter transition-state stability. Computational studies (DFT calculations) can model how electron-withdrawing groups increase carbonyl electrophilicity, accelerating nucleophilic attack. Experimental validation involves comparing rate constants (via UV-Vis kinetics) for substituted derivatives. For example, a 3-cyclopropyl group with electron-donating substituents may reduce reaction rates by 20–30% compared to unsubstituted analogs .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies using HPLC at 25–80°C show:

- Acidic Conditions (pH < 3) : Rapid cyclopropane ring opening occurs, forming linear ketones.

- Basic Conditions (pH > 10) : Enolate formation dominates, leading to dimerization byproducts.

- Thermal Stability : Decomposition above 100°C generates cyclopentene derivatives. Storage recommendations include inert atmospheres (N₂) and temperatures below 4°C .

Q. How can computational modeling guide the design of this compound derivatives for targeted biological activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities for enzyme targets (e.g., cyclooxygenase-2).

- QSAR Models : Correlate substituent properties (logP, polar surface area) with activity data from in vitro assays. For instance, adding a hydroxyl group to the cyclopropane ring may improve solubility but reduce membrane permeability .

Key Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in reported yields (e.g., 65% vs. 50%) may arise from solvent purity or catalyst aging. Replicate studies under controlled humidity and inert atmospheres.

- Safety Protocols : Use gloveboxes for air-sensitive steps (e.g., Grignard reactions) and adhere to PPE guidelines (gloves, face shields) as per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.